REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1.C([O-])(O)=O.[Na+]>CC#N>[N+:15]([C:12]1[CH:13]=[CH:14][C:9]([CH2:8][CH2:7][N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:10][CH:11]=1)([O-:17])=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
3.89 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
BrCCC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 0.5 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction is filtered
|
Type
|
WASH
|
Details
|
the insoluble material is washed with CH3CN
|
Type
|
WASH
|
Details
|
the filtrate and wash
|
Type
|
ADDITION
|
Details
|
Darco is added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution is dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a viscous red oil
|
Type
|
STIRRING
|
Details
|
Stirring this material with Et2O
|
Type
|
CUSTOM
|
Details
|
crystallization of the product
|
Type
|
CUSTOM
|
Details
|
It is collected
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 7.60 g (95%) of a tan hygroscopic solid
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CCN1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |